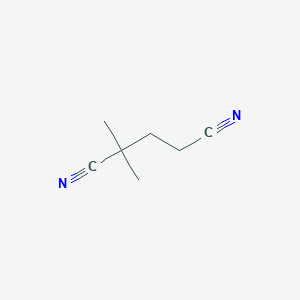

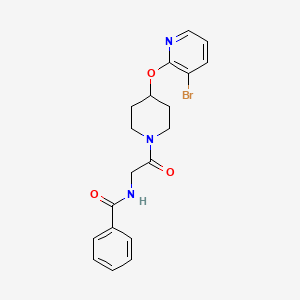

![molecular formula C16H14Cl2N4 B2881664 3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine CAS No. 324008-82-4](/img/structure/B2881664.png)

3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine” is a complex organic molecule that contains a pyridazine ring and a pyrazole ring, both of which are types of aromatic heterocycles . The pyridazine ring is substituted with a 3,5-dimethylpyrazol-1-yl group at the 6-position and a 2,4-dichlorophenylmethyl group at the 3-position.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine and pyrazole rings in separate steps, followed by their connection via a methylene (-CH2-) bridge. The 2,4-dichlorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and pyrazole rings, both of which contribute to the compound’s aromaticity. The 2,4-dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the benzene ring .Chemical Reactions Analysis

As an aromatic compound, “3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine” would be expected to undergo electrophilic aromatic substitution reactions. The electron-withdrawing chloro groups on the phenyl ring would make it less reactive towards electrophilic attack, while the electron-donating methyl groups on the pyrazole ring would make it more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polarizable chlorine atoms would likely result in a relatively high boiling point and low water solubility .科学的研究の応用

Optoelectronic Materials Development

Research on quinazoline and pyrimidine derivatives, closely related to the core structure of "3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine", demonstrates significant potential in the creation of novel optoelectronic materials. These compounds are used in the synthesis of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, for instance, are explored for their application in nonlinear optical materials and colorimetric pH sensors. Furthermore, pyrimidine derivatives are being investigated for their utility as photosensitizers in dye-sensitized solar cells, highlighting the broad applicability of this chemical framework in the field of optoelectronics and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry Applications

The pyrazole moiety, which is part of the chemical structure , is recognized for its significant role in the development of biologically active compounds. Pyrazole derivatives are extensively utilized in medicinal chemistry due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of pyrazole appended heterocyclic skeletons, often through methods involving condensation followed by cyclization, provides a template for combinatorial chemistry and the development of new medicinal agents. This underscores the versatility of pyrazole-based compounds in drug discovery and the potential for "3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine" to serve as a precursor or analog in pharmacological research (Dar & Shamsuzzaman, 2015).

将来の方向性

The study of novel compounds like “3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine” is a key aspect of medicinal chemistry research. Future work could involve testing this compound for biological activity, studying its mechanism of action, and optimizing its structure for improved potency and selectivity .

特性

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4/c1-10-7-11(2)22(21-10)16-6-5-14(19-20-16)8-12-3-4-13(17)9-15(12)18/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUPGLQRSUOPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

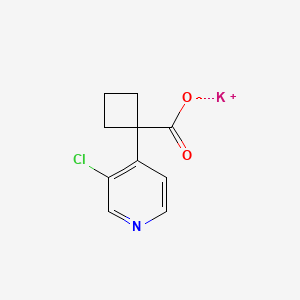

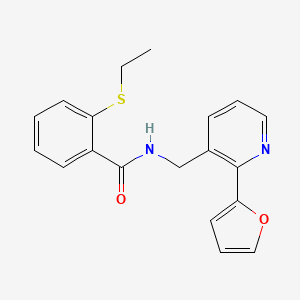

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881581.png)

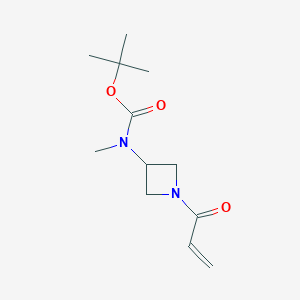

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2881584.png)

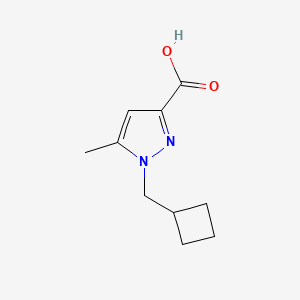

![2-[(5-Bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2881585.png)

![1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2881586.png)

![2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2881595.png)

![N-(2,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2881597.png)

![ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2881602.png)

![{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2881604.png)